
Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- is a complex organic compound that belongs to the class of heterocyclic amines This compound features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the hydrogenation of pyridine. This process can be carried out using various catalysts such as molybdenum disulfide. The reaction is as follows:
C5H5N+3H2→C5H10NH
Alternatively, pyridine can be reduced to piperidine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrial production of piperidine and its derivatives often involves large-scale hydrogenation processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. The use of high-pressure hydrogenation and advanced catalytic systems ensures efficient production of piperidine derivatives .
化学反応の分析
Types of Reactions
Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine derivatives can lead to the formation of piperidinones, while reduction can yield various substituted piperidines .
科学的研究の応用
Piperidine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which play a role in neurological function .
類似化合物との比較
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally related to piperidine.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications
Uniqueness
Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- is unique due to the presence of the methylsulfonyl and pyrrolidinylphosphinyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for various applications in research and industry .
特性
CAS番号 |
141931-14-8 |
|---|---|
分子式 |
C10H21N2O3PS |
分子量 |
280.33 g/mol |
IUPAC名 |
1-[methylsulfonyl(pyrrolidin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C10H21N2O3PS/c1-17(14,15)16(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3 |
InChIキー |
ALCZGBRJRBCMOL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)P(=O)(N1CCCCC1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
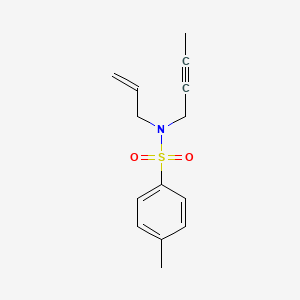
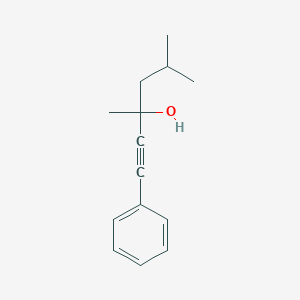
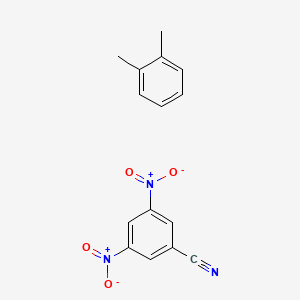
![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
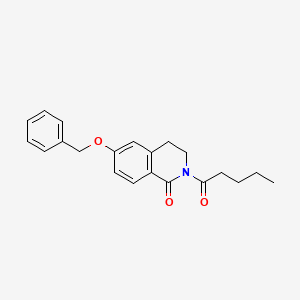

![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)

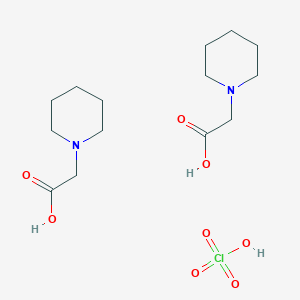


![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
